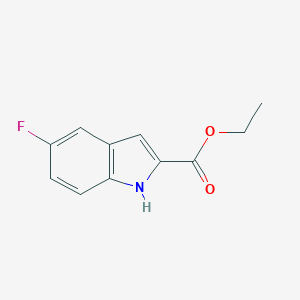

ethyl 5-fluoro-1H-indole-2-carboxylate

Descripción

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the field of medicinal chemistry. mdpi.comijpsr.comresearchgate.net Considered a "privileged scaffold," its presence is widespread in a vast array of natural products, alkaloids, and synthetically derived pharmaceuticals. researchgate.netnih.gov The versatility of the indole ring system allows it to serve as a foundational structure for compounds exhibiting a broad spectrum of pharmacological activities. mdpi.comnih.gov Researchers have successfully developed indole derivatives for use in oncology, infectious disease management, and the treatment of inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov

The structural flexibility of the indole scaffold is a key attribute, enabling diverse chemical modifications and the formation of various chemical bonds. mdpi.com By introducing different substituents onto the indole ring, chemists can significantly alter the biological activity, leading to the discovery of novel drug candidates with enhanced efficacy and selectivity. mdpi.comnih.gov This has made the indole framework a central focus in the design and synthesis of new chemical entities (NCEs) aimed at complex and challenging therapeutic targets, including drug-resistant cancers and pathogens. mdpi.comijpsr.comnih.gov The sustained interest in this heterocyclic system underscores its enduring importance and potential in addressing major healthcare challenges. mdpi.comnih.gov

Overview of Fluorinated Indole Derivatives in Targeted Therapeutic Development

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacological properties. nih.govnih.gov When applied to the indole scaffold, this approach has yielded a prominent class of molecules with significant potential in targeted therapeutic development. nih.govresearchgate.net Introducing fluorine into an organic molecule can profoundly influence its physicochemical characteristics, such as lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. nih.govnih.gov

Fluorinated indole derivatives are of considerable interest due to their wide range of biological activities. researchgate.net The unique properties of the carbon-fluorine (C-F) bond, including its high strength and polarity, contribute to these enhanced effects. nih.gov Researchers have found that fluorination can lead to more potent and selective compounds. researchgate.netresearchgate.net For example, specific fluorinated indoles have been investigated for their potential as antiviral agents, including as inhibitors of HIV-1 attachment, and as factor Xa inhibitors for anticoagulant therapies. nih.govresearchgate.net The synthesis of fluorine-containing indole derivatives is a dynamic area of research, driven by the quest for novel therapeutic agents with improved performance. researchgate.net

Research Focus on Ethyl 5-Fluoro-1H-Indole-2-Carboxylate and its Structural Analogues in Academic Inquiry

Within the broader class of fluorinated indoles, this compound has emerged as a compound of significant interest in both academic and industrial research. chemimpex.com Its structure, featuring a fluorine atom at the C-5 position and an ethyl carboxylate group at the C-2 position, makes it a valuable and versatile synthetic intermediate. chemimpex.com The presence of the fluorine atom can enhance the biological activity of molecules derived from it. chemimpex.com

This compound serves as a crucial starting material or key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. sigmaaldrich.comchemicalbook.com Research has shown its utility as a reactant for the preparation of antitumor agents, antihyperlipidemic agents, factor Xa inhibitors, and inhibitors of cytosolic phospholipase A2. sigmaaldrich.comchemicalbook.com

Academic inquiry also extends to its structural analogues, where the type and position of halogen and other substituents are varied to probe structure-activity relationships. For instance, compounds like ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate have been synthesized and evaluated as key intermediates for potent inhibitors of HIV non-nucleoside reverse transcriptase. researchgate.net The study of these and other related indole-2-carboxylate (B1230498) derivatives allows researchers to systematically explore how structural modifications impact biological targets, aiding in the rational design of new and more effective therapeutic agents. chemimpex.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 348-36-7 | chemimpex.comsigmaaldrich.comchemicalbook.comchemblink.com |

| Molecular Formula | C₁₁H₁₀FNO₂ | chemimpex.comsigmaaldrich.comavantorsciences.comsynquestlabs.com |

| Molecular Weight | 207.20 g/mol | chemimpex.comsigmaaldrich.comchemblink.com |

| Melting Point | 146-152 °C | sigmaaldrich.comavantorsciences.comfishersci.com |

| Appearance | White to orange/pink-brown solid/powder | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Purity | 96% - ≥98% | chemimpex.comsigmaaldrich.comthermofisher.com |

| SMILES | CCOC(=O)c1cc2cc(F)ccc2[nH]1 | sigmaaldrich.comfishersci.com |

| InChI Key | VIKOQTQMWBKMNA-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |

Table 2: Research Applications of this compound and Its Analogues

| Compound | Research Area / Application | Source(s) |

| This compound | Reactant for preparing antitumor agents. | sigmaaldrich.comchemicalbook.com |

| Intermediate for antihyperlipidemic agents. | sigmaaldrich.comchemicalbook.com | |

| Precursor for Factor Xa inhibitors. | sigmaaldrich.comchemicalbook.com | |

| Intermediate for novel antidepressants and antipsychotics. | chemimpex.com | |

| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Key intermediate for HIV non-nucleoside reverse transcriptase inhibitors. | researchgate.net |

| Indolyl aryl sulfones (with 5-chloro-4-fluoro substitution) | Potent inhibitors of HIV-1 wild-type and resistant strains. | researchgate.net |

| Ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate | Investigated as a potential HIV-1 integrase strand transfer inhibitor. | nih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Intermediate in the synthesis of novel bioactive compounds. | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKOQTQMWBKMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369477 | |

| Record name | ethyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-36-7 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 5 Fluoro 1h Indole 2 Carboxylate

Established Synthetic Pathways for the 1H-Indole-2-Carboxylate Core

Strategies for Indole (B1671886) Ring System Formation

Several classic and modern named reactions are employed to construct the indole nucleus. For the specific target of ethyl 5-fluoro-1H-indole-2-carboxylate, the Fischer and Reissert syntheses are particularly prominent.

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The process involves the acid-catalyzed cyclization of a phenylhydrazone. byjus.com To obtain the target compound, 4-fluorophenylhydrazine is condensed with ethyl pyruvate (B1213749) to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield this compound. diva-portal.org The reaction can be catalyzed by various Brønsted or Lewis acids, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or hydrochloric acid (HCl). wikipedia.org This method is often favored due to its robustness and the commercial availability of the required precursors. diva-portal.org

Reissert Indole Synthesis : This pathway provides a valuable alternative, especially for producing indole-2-carboxylic acids. researchgate.netwikipedia.org The synthesis begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.org For the target molecule, a fluorinated starting material such as 4-fluoro-2-nitrotoluene (B1294404) would be used. The initial condensation product, an ethyl o-nitrophenylpyruvate, undergoes reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) to form the indole-2-carboxylic acid ring system. wikipedia.orgyoutube.com

Other Notable Methods : While the Fischer and Reissert syntheses are common, other methods like the Leimgruber-Batcho, Bischler, and Japp-Klingemann indole syntheses also provide routes to substituted indoles and can be adapted for this specific target. diva-portal.orgresearchgate.net The Leimgruber-Batcho synthesis, for instance, uses a 2-nitrotoluene (B74249) derivative and is known for its industrial applicability. diva-portal.org

Table 1: Comparison of Key Indole Synthesis Strategies

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Product |

|---|---|---|---|

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone (e.g., ethyl pyruvate) | Acid catalyst (Brønsted or Lewis) wikipedia.org | Substituted Indole wikipedia.org |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reductive cyclization (e.g., Zn/AcOH) wikipedia.org | Indole-2-carboxylic acid researchgate.net |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative | Dimethylformamide dimethyl acetal (B89532) (DMFDMA), Reductive cyclization diva-portal.org | Substituted Indole diva-portal.org |

Regioselective Introduction of the Fluorine Substituent at Position 5

The precise placement of the fluorine atom at the C5 position is critical and is almost exclusively achieved by using a starting material that already contains the fluorine atom at the corresponding position on the benzene (B151609) ring.

The most common and direct strategy is to begin the synthesis with a commercially available 4-fluoro-substituted benzene derivative. For example:

In the Fischer indole synthesis , 4-fluorophenylhydrazine is the key precursor. The fluorine at the para-position of the hydrazine (B178648) directly translates to the 5-position of the resulting indole ring. diva-portal.org

In the Reissert synthesis , one would start with 4-fluoro-2-nitrotoluene . The fluorine atom remains in its position throughout the reaction sequence, ultimately yielding the 5-fluoroindole (B109304) product.

Similarly, the Bischler synthesis would employ 4-fluoroaniline as the starting material. diva-portal.org

Direct regioselective fluorination of a pre-formed indole-2-carboxylate (B1230498) at the C5 position is challenging. Electrophilic fluorination of the indole ring typically occurs at the electron-rich C3 position. acs.orgnumberanalytics.com Therefore, the "late-stage" introduction of fluorine at C5 is synthetically less viable than incorporating it from the outset.

Esterification Reactions at the C2-Position

The ethyl ester group at the C2 position can be introduced either during the ring formation or by subsequent esterification of the corresponding carboxylic acid.

Direct Incorporation : Both the Fischer and Reissert syntheses can be designed to directly produce the ethyl ester.

Using ethyl pyruvate in the Fischer synthesis directly installs the ethyl carboxylate group at the C2 position. diva-portal.org

Using diethyl oxalate in the Reissert synthesis leads to an intermediate that, upon cyclization, forms the indole-2-carboxylate. wikipedia.org

Post-Cyclization Esterification : An alternative and very common route involves first synthesizing 5-fluoro-1H-indole-2-carboxylic acid and then converting it to the ethyl ester. researchgate.netnih.gov The most widely used method for this transformation is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). nih.govnih.govmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps drive it toward the formation of the ester. masterorganicchemistry.com

Derivatization Strategies of this compound for Structure-Activity Relationship Investigations

This compound is a valuable starting point for creating libraries of related compounds to investigate structure-activity relationships (SAR). Modifications are typically made at the indole nitrogen (N1) and various positions on the carbocyclic and pyrrole (B145914) rings.

Substitutions on the Indole Carbocyclic Ring (e.g., C3, C4, C6, C7 Positions)

Further diversification of the scaffold involves introducing substituents onto other positions of the indole ring.

C3-Position : The C3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution. bhu.ac.in

Halogenation : Reagents like N-Iodosuccinimide (NIS) can be used to introduce an iodine atom at the C3 position, yielding compounds like ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate. matrixscientific.com This iodo-derivative can then be used in cross-coupling reactions for further diversification.

Formylation : The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and DMF, introduces a formyl (-CHO) group at the C3 position. nih.gov

Alkylation : Friedel-Crafts type alkylations, for instance using benzyl (B1604629) bromides mediated by a Lewis acid like Zn(OTf)₂, can attach groups to the C3 position. acs.org

Carbocyclic Ring Positions (C4, C6, C7) : Direct electrophilic substitution on the benzene portion of the indole nucleus is more difficult and less regioselective than at C3. bhu.ac.in Friedel-Crafts acylation under harsh conditions can lead to substitution at C5 and C7. clockss.org However, a more controlled approach is to build the indole ring from an already polysubstituted benzene precursor. For SAR studies that require variation at these positions, it is common to synthesize the target molecules from the corresponding substituted anilines or nitrotoluenes. nih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluorophenylhydrazine |

| Ethyl pyruvate |

| 5-fluoro-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| 4-fluoro-2-nitrotoluene |

| Diethyl oxalate |

| 5-fluoroindole |

| 5-fluoro-2-nitrotoluene |

| 4-fluoroaniline |

| Ethyl 1-allyl-1H-indole-2-carboxylate |

| Ethyl 1-benzyl-1H-indole-2-carboxylate |

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate |

| 5-bromo-2-(thiophene-2-carboxamido) benzoic acid |

| Ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate |

| 5-amino-1H-Indole-2-carboxylic acid ethyl ester |

| Ethyl 5-nitroindole-2-carboxylate |

| 5-chloro-4-fluoro-1H-indole-2-carboxylic acid |

| Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate |

| 4-chloro-3-fluoroaniline |

| 4-Nitrophenylhydrazine |

| 2,4-difluoronitrobenzene |

| 2,4-dichloronitrobenzene |

| 5-fluorooxindole-3-carboxylic acid ester |

| 5-fluorooxindole |

| 1H-Indole-2-carboxylic acid, 5-fluoro- |

| 3-Bromo-1H-indole-2-carboxylic acid |

| Ethyl 3-bromo-1H-indole-2-carboxylate |

| Ethyl 5-nitro-1H-indole-2-carboxylate |

| Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate |

| Ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate |

| Methyl 1H-indole-2-carboxylate |

| 1-Allyl-1H-indole-2-carboxylic acid |

| 1-Benzyl-1H-indole-2-carboxylic acid |

Halogenation Reactions and Effects of Multiple Halogenation (e.g., Iodination at C3)

The indole scaffold of this compound is amenable to further functionalization through halogenation reactions. The C3 position is particularly susceptible to electrophilic substitution. Iodination at this position can be achieved using reagents like N-iodosuccinimide (NIS). This reaction introduces an iodine atom, creating ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate. matrixscientific.combldpharm.com The presence of multiple halogens, such as fluorine at C5 and iodine at C3, significantly influences the molecule's reactivity and potential for subsequent chemical transformations. This polyhalogenated indole serves as a versatile intermediate in organic synthesis.

For instance, the introduction of a bromine atom can also be achieved, leading to compounds like methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, demonstrating the feasibility of incorporating different halogens onto the indole ring. rsc.org The varied electronic properties of these halogens can be exploited in further synthetic steps.

Table 1: Halogenation of this compound

| Position | Halogen | Reagent Example | Resulting Compound |

| C3 | Iodine | N-Iodosuccinimide (NIS) | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate |

Alkylation and Acylation Reactions at Specific Positions (e.g., C3)

The C3 position of the indole nucleus is a prime site for alkylation and acylation reactions, allowing for the introduction of a wide range of functional groups. Direct C3 alkylation of indoles can be challenging, but various methods have been developed to achieve this transformation. acs.org For example, a metal-free approach using a B(C6F5)3 catalyst can mediate the C3 alkylation of indoles with amine-based alkylating agents. acs.org This method has been shown to be effective for various indole substrates, including 1,2-dimethyl indole. acs.org Another strategy involves the use of benzylic alcohols in the presence of molecular iodine to achieve C3-benzylation of indoles. acs.org

Acylation at the C3 position can also be accomplished. For instance, reaction with oxalyl chloride can introduce a dicarboxylate functionality. clockss.org These reactions provide a pathway to more complex indole derivatives with potential applications in various fields of chemical research.

Table 2: C3-Functionalization Reactions

| Reaction Type | Reagent/Catalyst Example | Functional Group Introduced |

| Alkylation | B(C6F5)3 / Amine-based alkylating agent | Alkyl group |

| Benzylation | Benzylic alcohol / Molecular iodine | Benzyl group |

| Acylation | Oxalyl chloride | Dicarboxylate |

Coupling Reactions for the Construction of Complex Molecular Architectures

The halogenated derivatives of this compound are valuable precursors for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring. nih.gov

For example, the C3-iodo derivative can be coupled with organoboron compounds (Suzuki-Miyaura), terminal alkynes (Sonogashira), alkenes (Heck), or organotin compounds (Stille) to introduce diverse substituents. nih.gov These transformations are instrumental in synthesizing di-, tri-, and tetra-substituted indole-2-carbonitriles and other complex indole derivatives. nih.gov The carboxylate group can also participate in coupling reactions to form larger molecules.

Chemical Transformations of the C2-Ester Moiety (e.g., Amidation, Hydrolysis to Carboxylic Acid)

The ethyl ester group at the C2 position of this compound is a key functional handle that can be readily transformed into other important functional groups, such as amides and carboxylic acids.

Amidation: The ester can be converted to an amide through reaction with an appropriate amine. This transformation is often facilitated by a coupling agent. google.com For example, the synthesis of 1H-indole-2-carboxamides can be achieved through this method, which is significant as the indole-2-carboxamide scaffold is found in many biologically active compounds. arkat-usa.org Various coupling reagents can be employed for this purpose, including HBTU in the presence of Hünig's base. organic-chemistry.org

Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-1H-indole-2-carboxylic acid, under basic or acidic conditions. acs.orgmdpi.com This carboxylic acid is a crucial intermediate for the synthesis of a variety of derivatives, including more complex amides. acs.orgnih.gov For instance, the carboxylic acid can be coupled with amines using condensing agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) to form amide bonds. nih.gov

Table 3: Transformations of the C2-Ester Moiety

| Transformation | Reagent Example | Product Functional Group |

| Amidation | Amine / Coupling Agent (e.g., HBTU) | Amide |

| Hydrolysis | Base (e.g., LiOH) or Acid | Carboxylic Acid |

Elucidation of Reaction Mechanisms and Reaction Condition Optimization

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives. For instance, in the Fischer indole synthesis, the reaction of 4-fluorophenylhydrazine with an appropriate ketoester can be influenced by the choice of acid catalyst and reaction temperature. researchgate.netchemicalbook.com One reported synthesis involves reacting 4-fluorophenylhydrazine pyruvate with a mixture of polyphosphoric acid and phosphoric acid at 75-85°C. chemicalbook.com

In subsequent transformations, such as the amidation of the C2-carboxylic acid, the choice of coupling agent and base can significantly impact the reaction efficiency. organic-chemistry.orgnih.gov For example, HBTU combined with Hünig's base has been shown to be effective for the amidation of carboxylate salts. organic-chemistry.org The elucidation of reaction mechanisms, for example through kinetic studies or computational analysis, can provide insights for further optimization. For direct C3 alkylation, understanding the role of the B(C6F5)3 catalyst in activating the alkylating agent is key to improving the methodology. acs.org

Advanced Purification Techniques for Research Compounds

The purification of this compound and its derivatives is essential to obtain materials of high purity for research and development. Common laboratory purification techniques include recrystallization and column chromatography.

Recrystallization: This technique is often used to purify the final product or key intermediates. The choice of solvent is critical for effective purification. For instance, after synthesis, the crude product can be recrystallized from a suitable solvent like ethanol to obtain a purer solid. nih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for separating complex mixtures of reaction products. clockss.orgnih.gov The choice of eluent, a mixture of solvents with varying polarities (e.g., ethyl acetate (B1210297)/petroleum ether), is optimized to achieve good separation of the desired compound from impurities. nih.gov For example, after an amide coupling reaction, the crude product can be purified by flash column chromatography (FCC) using a gradient of dichloromethane (B109758) and methanol. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique is particularly useful for purifying small quantities of material for analytical or biological testing purposes.

Pharmacological and Biological Research of Ethyl 5 Fluoro 1h Indole 2 Carboxylate and Its Analogues

Antiviral Activity Studies

Indole (B1671886) derivatives have demonstrated significant potential as antiviral agents, with research focusing on various viral targets. A range of novel indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their broad-spectrum antiviral activities against both DNA and RNA viruses. nih.gov

Investigation of HIV Integrase Inhibition

The enzyme HIV-1 integrase is a crucial target for antiviral therapy as it plays an essential role in the viral replication cycle. nih.govnih.gov Indole-2-carboxylic acid derivatives have been identified as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govrsc.org

Research has shown that the indole core, combined with a carboxyl group at the C2 position, can effectively chelate the two magnesium ions (Mg²⁺) present within the active site of the integrase enzyme. nih.govrsc.org This action is fundamental to their inhibitory effect. Further structural modifications have been explored to enhance this activity. For instance, the introduction of a long branch on the C3 position of the indole core was found to improve the molecule's interaction with a hydrophobic cavity near the active site, thereby increasing inhibitory potency. nih.govnih.gov An analogue, ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, has also been noted for its potential as an HIV integrase inhibitor.

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 3 | An indole-2-carboxylic acid derivative identified through virtual screening. | 12.41 - 47.44 | nih.gov |

| Derivative 20a | A structurally optimized derivative of compound 3. | 0.13 | nih.gov |

| Compound 17a | An indole-2-carboxylic acid derivative with a C6 halogenated benzene (B151609) ring. | 3.11 | rsc.org |

Efficacy Against HIV-1 Wild Type and Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-Resistant Strains

Beyond integrase, the reverse transcriptase (RT) enzyme is another critical target for anti-HIV drugs. Indole-based compounds, specifically indolylarylsulfones, have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netresearchgate.net

Analogues featuring a 5-chloro-4-fluoro substitution pattern on the indole ring have demonstrated high potency against wild-type (WT) HIV-1. researchgate.netresearchgate.net Crucially, these compounds also maintain their effectiveness against several NNRTI-resistant strains, including those with common mutations like L100I, K103N, and Y181C. researchgate.netresearchgate.net One such compound was found to be exceptionally potent against RTs carrying the K103N, Y181I, and L100I mutations. researchgate.net The development of diarylpyrimidine (DAPY) analogues from these scaffolds has also yielded compounds with robust efficacy against both WT HIV-1 and rilpivirine-resistant strains. nih.gov

| Compound Class | Substitution Pattern | Target Strain(s) | Reference |

|---|---|---|---|

| Indolyl Aryl Sulfones | 4,5-difluoro | HIV-1 WT, Y181C, K103N-Y181C | researchgate.netresearchgate.net |

| Indolyl Aryl Sulfones | 5-chloro-4-fluoro | HIV-1 WT, Y181C, K103N-Y181C, L100I, K103N, Y181I | researchgate.netresearchgate.net |

| Diarylpyrimidine (DAPY) Analogues (e.g., 5i3, 5e2) | Varies | HIV-1 WT, Rilpivirine-resistant strains | nih.gov |

Analysis of Antiviral Mechanism of Action

The antiviral mechanisms of these indole derivatives are specific to their molecular targets.

HIV Integrase Inhibition: The primary mechanism for indole-2-carboxylic acid derivatives acting as INSTIs is the inhibition of the strand transfer step in viral DNA integration. nih.gov This is achieved through the chelation of the two essential Mg²⁺ ions in the enzyme's active site by the indole nucleus and the C2 carboxyl group, a mode of action shared by clinically used INSTIs. nih.govrsc.org This interaction effectively blocks the enzyme from inserting the viral genome into the host cell's DNA, thereby halting viral replication. nih.gov

HIV Reverse Transcriptase Inhibition (NNRTIs): As NNRTIs, indole-based compounds bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site where nucleoside inhibitors bind. nih.gov This allosteric binding induces a conformational change in the enzyme, inhibiting its function. The binding mode often involves π-π stacking interactions with aromatic residues in the pocket, such as Tyr181 and Trp229. nih.gov Newer, highly potent analogues have been designed with enhanced conformational flexibility, allowing them to adapt their position within the binding pocket. This adaptability makes them more resilient to resistance mutations that would typically alter the pocket's shape. nih.gov

Anticancer Research and Cytotoxic Effects

The indole scaffold is a key feature in numerous compounds investigated for their anticancer properties. nih.gov Ethyl 5-fluoro-1H-indole-2-carboxylate itself is used as a starting material for the preparation of antitumor agents. sigmaaldrich.com Research into its analogues has revealed significant cytotoxic effects against a variety of cancer cell lines. nih.gov

Inhibitory Effects on Various Cancer Cell Lines

Derivatives of this compound have demonstrated antiproliferative activity across different types of cancer. For example, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate was found to significantly reduce the viability of HCT-116 colon cancer cells. Other research has focused on synthesizing novel hybrid molecules, such as indole-1,2,4-triazoles, which have shown good to high cytotoxic effects against the human liver tumor cell line, Hep-G2. nih.gov Furthermore, a series of 5-hydroxyindole-3-carboxylic acid esters displayed notable cytotoxicity against the MCF-7 breast cancer cell line while showing no significant toxicity to normal human dermal fibroblast cells. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | HCT-116 (Colon) | Reduced cell viability, induced apoptosis | |

| Indole-1,2,4-triazole hybrid (Compound 8b) | Hep-G2 (Liver) | Cell Viability: 10.99% ± 0.59% | nih.gov |

| 5-hydroxyindole-3-carboxylic acid ester (Compound 5d) | MCF-7 (Breast) | IC₅₀: 4.7 µM | nih.gov |

| Indolyl hydrazones | MDA-MB-231 & MCF7 (Breast) | Considerable antiproliferation activities | nih.gov |

Potential as Chemotherapeutic Agents and Interactions with Pathways (e.g., EGFR, BRAF)

The potential of these indole derivatives as chemotherapeutic agents is linked to their ability to interact with and inhibit key molecular targets and signaling pathways involved in tumor growth and proliferation. nih.gov

Certain analogues have been identified as potential protein kinase inhibitors. For example, ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has shown potential for inhibiting cancer-related pathways that involve mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. Similarly, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov The ability of these compounds to target specific oncogenic pathways underscores their promise in the development of targeted cancer therapies. nih.gov

| Compound | Target/Pathway | Associated Cancer Type(s) | Reference |

|---|---|---|---|

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | EGFR, BRAF | General cancer-related pathways | |

| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | VEGFR-2 | General solid tumors (e.g., colon) | |

| Indolyl hydrazones | VEGFR-2 | Breast | nih.gov |

| Chaetoglobosin G (Indole alkaloid) | p-EGFR | Lung (NSCLC) | nih.gov |

Neuroprotective Investigations

The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with significant pharmacological properties. nih.gov Researchers have increasingly focused on indole derivatives, including analogues of this compound, for their potential in addressing neurodegenerative disorders. nih.govnih.gov

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the metabolism of dopamine (B1211576) in the brain. nih.gov Its inhibition is a major therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.net The indole scaffold has been identified as a valuable building block for potent and selective MAO-B inhibitors. nih.govnih.gov

In the pursuit of novel MAO-B inhibitors, several series of indole-based molecules have been synthesized and evaluated. nih.govresearchgate.net One study highlighted an indole-based compound with an N-1-(3-fluorobenzoyl) moiety as a particularly active MAO-B inhibitor, demonstrating 66.39% inhibition at a 10 µM concentration. nih.gov Further optimization of this scaffold led to the development of derivatives with submicromolar potency and high selectivity for MAO-B over its isoenzyme, MAO-A. nih.gov For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (a derivative) exhibited a high inhibitory activity with an IC50 value of 0.78 µM and a selectivity index greater than 120 for MAO-B. researchgate.net Computational studies, including docking simulations, have been employed to understand the binding modes of these indole derivatives within the active site of the human MAO-B enzyme. researchgate.netmdpi.com These studies suggest that interactions with key amino acid residues, such as those forming the "aromatic cage" (Tyr398 and Tyr435), are crucial for inhibitory activity. mdpi.com

The inhibition of MAO-B has significant implications for treating neurodegenerative diseases, primarily Parkinson's disease. researchgate.netnih.gov By inhibiting MAO-B, the breakdown of dopamine is reduced, which prolongs its action and helps alleviate motor symptoms. nih.gov Furthermore, MAO-B-mediated dopamine degradation contributes to oxidative stress through the production of reactive oxygen species, a key factor in neuronal cell death. nih.gov Therefore, inhibiting this enzyme not only provides symptomatic relief but may also offer neuroprotective effects by preventing this oxidative damage. nih.govnih.gov

Research has shown that novel indole-based MAO-B inhibitors can protect neuronal cells (specifically PC12 cells) against oxidative stress induced by neurotoxins like 6-hydroxydopamine and rotenone. nih.gov The development of selective MAO-B inhibitors is considered an attractive strategy for the treatment of Parkinson's and Alzheimer's diseases. researchgate.net The goal is to develop more efficient inhibitors that can modify the course of the disease rather than just managing symptoms. nih.gov

Antihyperlipidemic and Lipid-Lowering Research

Derivatives of this compound have been investigated for their potential to lower elevated lipid levels in the blood, a condition known as hyperlipidemia. nih.govnih.gov Hyperlipidemia is a significant risk factor for coronary heart disease. nih.govresearchgate.net

A widely accepted method for screening potential hypolipidemic drugs involves using Triton WR-1339-induced hyperlipidemic rats. nih.govnih.gov Triton WR-1339 is a non-ionic detergent that, when administered to rats, causes a significant increase in plasma cholesterol and triglyceride levels. nih.govresearchgate.netmdpi.com It achieves this by inhibiting lipoprotein lipase (B570770), the enzyme responsible for the catabolism of triglyceride-rich lipoproteins. researchgate.netnih.gov

In this model, a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives, synthesized from this compound, were evaluated for their lipid-lowering activity. nih.govnih.gov The study demonstrated the potential of these compounds to act as hypolipidemic agents. nih.govresearchgate.net

The administration of specific N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives to Triton-induced hyperlipidemic rats led to significant improvements in their plasma lipid profiles. nih.govnih.gov Notably, compounds designated as C2 (N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) and C3 (N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) significantly reduced the elevated plasma triglyceride (TG) levels 12 hours after administration. nih.govresearchgate.net

Furthermore, these compounds also had a positive effect on high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol." Levels of HDL-C were significantly increased in the groups treated with compounds C2 and C3 compared to the hyperlipidemic control group. nih.govnih.gov The compound designated C1 (N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) was found to be inactive. nih.gov These findings suggest that certain derivatives possess potent lipid-lowering properties that could contribute to cardioprotective and antiatherosclerotic effects. nih.govnih.gov

Effect of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives on Plasma Lipids in Hyperlipidemic Rats

The table below summarizes the effects of two active derivatives (C2 and C3) on plasma triglyceride (TG) and high-density lipoprotein cholesterol (HDL-C) levels in Triton WR-1339 induced hyperlipidemic rats, 12 hours post-treatment.

| Compound | Effect on Plasma Triglycerides (TG) | Effect on High-Density Lipoprotein Cholesterol (HDL-C) |

| C2: N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significantly Reduced nih.govresearchgate.net | Significantly Increased nih.govnih.gov |

| C3: N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significantly Reduced nih.govresearchgate.net | Significantly Increased nih.govnih.gov |

The precise mechanism of action for the hypolipidemic effects of these N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives has not been fully elucidated and requires further investigation. nih.govresearchgate.net However, the results from studies using the Triton WR-1339 model provide some insight. Since Triton WR-1339 induces hyperlipidemia by blocking the action of lipoprotein lipase, the ability of these compounds to lower triglyceride levels suggests they may counteract this effect. researchgate.netnih.gov

The mechanism might be analogous to that of fibrates, a class of lipid-lowering drugs. Fibrates are known to increase the hydrolysis of triglycerides primarily by inducing lipoprotein lipase and reducing the synthesis of apolipoprotein C-III, an inhibitor of this enzyme. researchgate.netnih.gov The observed reduction in triglycerides and increase in HDL-C by the indole derivatives suggests a potential role in enhancing the clearance of triglyceride-rich lipoproteins, possibly through the modulation of lipoprotein lipase activity. nih.govresearchgate.net

Antimicrobial Properties and Spectrum of Activity

The indole ring is a core component of many compounds investigated for their antimicrobial properties. Analogues of this compound have demonstrated a broad spectrum of activity against various microbial pathogens.

Research into indole-based hybrids has yielded compounds with significant antimicrobial effects. For instance, novel indole derivatives featuring 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov One promising lead analogue, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, emerged from these studies as a potent antibacterial and antifungal agent. nih.gov

Furthermore, a study screening 46 different indole derivatives identified several with potent activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical priority for new antibiotic development. nih.gov Three compounds in particular—5-iodoindole, 3-methylindole, and 7-hydroxyindole—exhibited strong antimicrobial and antibiofilm effects. nih.gov Notably, sub-inhibitory concentrations of these agents could prevent the formation of XDRAB biofilms and also eradicate mature biofilms. nih.gov In the case of N-(2H- nih.govacs.orgoxazino[6,5-b]quinolin-3(4H)-yl)-5-chloro-3-phenyl-1H-indole-2-carboxamide, it demonstrated significant antibacterial activity when compared to the standard drug Gentamicin. nih.gov

The antifungal potential of indole derivatives has also been a focus of research. A new hybrid molecule, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, was tested against Candida glabrata, Candida krusei, and Candida albicans, showing MIC values of 0.25, 0.125, and 0.5 µg/mL, respectively, which were more promising than fluconazole. nih.gov Another compound, 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothiochromeno[4,3-b]indole, displayed excellent antifungal activity with a MIC of 4 µg/mL. nih.gov

| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |

| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol | C. glabrata, C. krusei, C. albicans | 0.25, 0.125, 0.5 µg/mL | nih.gov |

| 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothiochromeno[4,3-b]indole | Antifungal | 4 µg/mL | nih.gov |

| 5-iodoindole, 3-methylindole, 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity | nih.gov |

Investigation of Other Potential Pharmacological Targets

Beyond their antimicrobial effects, indole-2-carboxylate analogues have been explored for their activity against a range of other pharmacological targets.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a key target for the development of new anticoagulant therapies for thromboembolic diseases. nih.govdrugs.com Research has identified a series of potent, 2-carboxyindole-based Factor Xa inhibitors. researchgate.net These studies investigated the structural requirements for different parts of the molecule, identifying a diverse set of substituents that, in combination with a biaryl P1 ligand, resulted in highly potent inhibitors. researchgate.net

In a related line of research, derivatives of indoline (B122111) (a reduced form of indole) have also been synthesized and evaluated for FXa inhibitory activity. nih.gov One such derivative, the R-isoform of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid, demonstrated potent anticoagulant activity in human plasma and showed dose-dependent effects when administered orally in animal models. nih.gov This highlights the potential of the broader indole and indoline scaffolds in developing novel oral FXa inhibitors. nih.gov

The indole structure is recognized for its potential pharmacological activity against cardiac arrhythmias. nih.gov While direct studies on this compound are limited, research on related indole-3-carboxamide derivatives has shown promise. These compounds were synthesized and evaluated for their ability to modulate key ion channels involved in cardiac function, such as the hERG potassium channel, which is associated with arrhythmia. pharmacologyeducation.org

One study focused on synthesizing new amide derivatives of indole-3-carboxylic acid and testing their antiarrhythmic activity. pharmacologyeducation.org Among the synthesized compounds, 2-butyl-N-{4-[2-(diethylamino)ethoxy]phenyl}-1-(2-fluorobenzoyl)-1H-indole-3-carboxamide was identified as having favorable antiarrhythmic effects and a good safety profile, suggesting it could be a promising lead compound for further development of antiarrhythmic drugs. mdpi.com

Cytosolic phospholipase A2 (cPLA2) is an enzyme that plays a crucial role in inflammation by releasing arachidonic acid from cell membranes. A study comparing several indole-2-carboxylic acids found that they inhibited the cPLA2-mediated release of arachidonic acid in both human and bovine platelets. nih.gov This indicates that the indole-2-carboxylic acid scaffold is a viable starting point for developing cPLA2 inhibitors.

In a related context, a series of indole-2-carboxamide derivatives were identified as selective inhibitors of a different but related enzyme, secreted phospholipase A2 Type X (sPLA2-X). nih.gov This research led to the discovery of a novel sPLA2-X inhibitor with properties suitable for further investigation, demonstrating the versatility of the indole-2-carboxamide structure in targeting phospholipase enzymes. nih.gov

Thromboxane (B8750289) A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) and synthesizing enzyme (thromboxane synthase) are important therapeutic targets. nih.govnih.gov Dual-action compounds that both block the TP receptor and inhibit thromboxane synthase are of significant interest. researchgate.net

A novel series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives were synthesized and found to possess both thromboxane A2 synthetase-inhibitory and histamine (B1213489) H1-blocking activity. rti.org Within this series, the indole-6-carboxylic acid derivatives showed higher activity. The compound 1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid was identified as having the most potent thromboxane synthetase inhibitory activity (IC50 = 5 x 10⁻⁸ M). rti.org This research demonstrates that the indole framework can be successfully modified to create dual-target inhibitors relevant to thrombosis and inflammation. rti.org

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that has been implicated in a wide range of physiological processes. Indole-2-carboxamides have emerged as a significant class of allosteric modulators for the CB1 receptor. nih.gov One of the first identified and best-characterized modulators from this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide).

Structure-activity relationship (SAR) studies have been conducted to better understand how modifications to the indole-2-carboxamide structure affect its interaction with the CB1 receptor. These studies have shown that the indole ring itself is important for maintaining high binding affinity to the allosteric site. nih.govacs.org However, the substituents at the C3 position of the indole ring have a significant impact on the allosteric effect of the ligand. acs.org For example, through structural modifications, a robust CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (compound 11j), was identified. This compound showed a high binding cooperativity factor (α = 16.55) and a potent ability to antagonize agonist-induced activity. acs.org Further SAR studies indicated that modulation potency could be enhanced by having a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position.

| Compound | Description | Equilibrium Dissociation Constant (KB) | Binding Cooperativity Factor (α) | Reference |

|---|---|---|---|---|

| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Data not specified in source | Data not specified in source | |

| Compound 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 nM | 16.55 | acs.org |

Anti-Trypanosoma cruzi Activity Research

Research into the efficacy of indole-based compounds against Trypanosoma cruzi, the parasite responsible for Chagas disease, has identified certain structural features that are critical for activity. While direct studies on the anti-trypanosomal activity of this compound are not extensively documented in publicly available research, the evaluation of closely related analogues, specifically 1H-indole-2-carboxamides, provides significant insight into the potential of this compound class.

A study focused on the optimization of 1H-indole-2-carboxamides, identified from a high-content screening of small drug-like molecules, revealed important structure-activity relationships (SAR) for anti-T. cruzi activity. mdpi.comresearchgate.net The initial screening identified three hits with an indole core that demonstrated moderate in vitro potency against the intracellular amastigote form of T. cruzi and good selectivity over host cells. mdpi.comresearchgate.net For a compound to be considered a good hit for Chagas disease, a pEC50 greater than 5.5 is generally required, with ideal candidates having a pEC50 greater than 6.0, combined with at least a 10-fold selectivity. mdpi.comresearchgate.net

In the subsequent exploration of the SAR, various substituents were introduced at the 5-position of the indole core. This investigation showed a clear preference for small, aliphatic, electron-donating groups (EDGs). mdpi.comresearchgate.net For instance, compounds bearing methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups at the 5-position exhibited moderate to good potency. mdpi.comresearchgate.net

Conversely, the introduction of electron-withdrawing groups (EWGs), such as halogens, at the 5-position of the indole ring led to a significant loss of anti-trypanosomal activity. mdpi.comresearchgate.net This finding is particularly relevant for assessing the potential of this compound, as it possesses a fluorine atom—a halogen—at the 5-position. The research on analogous 1H-indole-2-carboxamides demonstrated that compounds with halogen substituents at this position were inactive, with a pEC50 value below 4.2. researchgate.net

The table below summarizes the activity of various 5-substituted 1H-indole-2-carboxamide analogues against T. cruzi.

| Compound Analogue (Substitution at 5-position) | Group Type | Anti-T. cruzi Potency (pEC50) |

| Methyl | Electron Donating | 5.4 < pEC50 < 6.2 |

| Cyclopropyl | Electron Donating | 5.4 < pEC50 < 6.2 |

| Ethyl | Electron Donating | 5.4 < pEC50 < 6.2 |

| Methoxy | Electron Donating | 5.4 < pEC50 < 6.2 |

| Halogen (e.g., Fluoro, Chloro) | Electron Withdrawing | < 4.2 |

| Trifluoromethyl | Electron Withdrawing | < 4.2 |

Data sourced from studies on 1H-indole-2-carboxamide analogues. mdpi.comresearchgate.net

Based on these findings, it can be inferred that the presence of the electron-withdrawing fluorine atom at the 5-position of the indole core in this compound would likely render the compound inactive against Trypanosoma cruzi. The broader research into indole derivatives for anti-trypanosomal activity continues to be an active area, with various other indole-containing scaffolds showing promise. chemimpex.com However, for the specific class of 5-substituted indole-2-carboxylates and their carboxamide derivatives, the evidence strongly suggests that a fluoro substitution at the 5-position is detrimental to anti-T. cruzi activity.

Molecular Mechanism of Action and Target Engagement Studies

Elucidation of Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

Research has identified specific molecular targets for ethyl 5-fluoro-1H-indole-2-carboxylate and related indole (B1671886) compounds.

One of the primary enzymes targeted by this compound is Glycogen Synthase Kinase-3β (GSK-3β) . researchgate.net This enzyme is a key regulator in numerous cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and diabetes mellitus. researchgate.net this compound has been synthesized and evaluated for its potential as a GSK-3β inhibitor. researchgate.net

Additionally, the broader class of indole-2-carboxylate (B1230498) derivatives has been implicated in interactions with other significant targets. The parent compound, 5-fluoroindole-2-carboxylic acid, is known to act as an antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor complex . sigmaaldrich.com Furthermore, this compound is utilized as a chemical tool in research exploring the mechanisms of serotonin (B10506) receptors , highlighting its potential interaction with this family of G-protein coupled receptors (GPCRs). chemimpex.com Indole-2-carboxylic acid derivatives have also been designed as inhibitors of HIV-1 integrase, demonstrating the scaffold's versatility in targeting viral enzymes. nih.gov

Enzyme Interaction Studies and Quantitative Assessment of Inhibitory Activity (e.g., IC50 values)

The inhibitory activity of this compound against its identified enzyme target, GSK-3β, has been quantified. In a study focused on synthesizing various ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives, the 5-fluoro substituted compound (referred to in the study as Aii11) was evaluated for its ability to inhibit GSK-3β activity using a luminance-based assay. researchgate.net

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The study revealed that this compound demonstrated excellent inhibitory activity against GSK-3β, with a specific IC50 value reported. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Assay Method |

|---|---|---|---|

| This compound (Aii11) | Glycogen Synthase Kinase-3β (GSK-3β) | 0.009 | Luminance Assay |

Data sourced from a 2022 study on potential GSK-3β inhibitors. researchgate.net

Receptor Binding Affinity Analysis

While this compound is used in studies related to serotonin receptors and its core structure is linked to NMDA receptor antagonism, specific quantitative binding affinity data (such as Kᵢ or Kₐ values) for the ethyl ester derivative are not extensively detailed in the available scientific literature. chemimpex.comsigmaaldrich.com The parent acid, 5-fluoroindole-2-carboxylic acid, has been identified as an antagonist of the glycine site of the NMDA receptor, which implies a direct binding interaction. sigmaaldrich.com However, the esterification to this compound alters the molecule's properties, and dedicated binding assays would be required to determine its precise affinity for various receptors.

Investigation of Ligand-Biased Signaling Pathways (where applicable to specific targets)

Ligand-biased signaling, or functional selectivity, is a phenomenon where a ligand binding to a single receptor, typically a G-protein coupled receptor (GPCR), can preferentially activate one of several downstream signaling pathways over others. nih.gov This concept is highly relevant for targets like serotonin receptors, which are known to couple to multiple intracellular signaling cascades. chemimpex.comnih.gov

The use of this compound in research exploring serotonin receptor mechanisms suggests its potential involvement with GPCRs that can exhibit biased signaling. chemimpex.com However, there are no specific studies in the reviewed literature that investigate whether this compound acts as a biased agonist or antagonist at any specific receptor. Such an investigation would require comparing its effect on different signaling outputs, such as G-protein activation versus β-arrestin recruitment, for a given receptor subtype. While the compound engages with targets capable of biased signaling, its specific profile in this regard has not been elucidated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Fluorine Substituent at C5 on Biological Activity and Electronic Properties

The introduction of a fluorine atom at the C5 position of the indole (B1671886) ring is a key strategic modification that significantly influences the biological and electronic properties of the resulting compounds. This substitution is often employed to enhance the potency and pharmacokinetic profile of indole-based therapeutic agents.

Research into cannabinoid receptor 1 (CB1) allosteric modulators has shown that the presence of a fluoro or chloro group at the C5 position enhances the modulatory potency of 1H-indole-2-carboxamides. researchgate.netnih.gov Specifically, an electron-withdrawing group at this position is considered a crucial structural requirement for effective allosteric modulation of the CB1 receptor. plos.org The high electron affinity of the fluorine atom alters the electron density of the indole ring system, which can lead to more favorable interactions with target proteins. nih.gov

From a physicochemical standpoint, the inclusion of fluorine often increases the lipophilicity and metabolic stability of a molecule. nih.gov This can improve its bioavailability and affinity for biological targets. nih.gov For instance, the 5-fluoroindole (B109304) core is utilized in the synthesis of fluorinated polyindoles, which exhibit notable conductivity and blue light emission, suggesting potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The oxidative potential of 5-fluoroindole is 1.05 V versus a saturated calomel (B162337) electrode, facilitating its electrochemical polymerization. researchgate.net

Furthermore, the fluorine atom serves as a useful probe in biochemical studies. 5-Fluoroindole can be used as a fluorine-labeled precursor in tryptophan biosynthesis, allowing the process to be monitored by 19F NMR as it is converted to 5-fluorotryptophan. researchgate.net Theoretical studies on 5-fluoroindole have also provided detailed information on its ground and excited state structures and electronic properties. nih.gov Pharmacokinetic analysis of one 5-fluoroindole-2-carboxylate derivative indicated a bioavailability score of 0.55, suggesting efficient absorption into the bloodstream. nih.gov

Effects of Substituents and Chain Length at the C3-Position on Pharmacological Efficacy and Binding

The C3 position of the indole ring is a critical site for modification, where the nature and size of the substituent can dramatically alter pharmacological efficacy and binding characteristics.

In the context of CB1 receptor allosteric modulators, structure-activity relationship studies have demonstrated that short alkyl groups at the C3 position of the indole ring are preferred for enhanced potency. researchgate.netnih.gov The length of linear alkyl groups at this position has a profound influence on the allosteric modulation of the orthosteric binding site. plos.orgnih.gov For instance, in a series of indole-2-carboxamides, C3 alkyl groups were found to significantly impact the ligand's allostery. nih.gov

For inhibitors of HIV-1 integrase, lengthening the substituent at the C3 position has been a successful strategy to enhance interaction with a hydrophobic pocket within the enzyme's active site. nih.govacs.orgnih.gov The introduction of long-chain p-trifluorophenyl or o-fluorophenyl groups at C3 significantly improved the inhibitory activity. nih.gov Similarly, the addition of substituted benzyloxymethyls at the C3 position, after hydrolysis of the C2-ester, restored inhibitory effects, indicating that the lengthened C3 group enhances adhesion within the hydrophobic chamber of the enzyme. nih.gov

The type of substituent at C3 also plays a pivotal role. For certain indole derivatives with antioxidant activity, the effect is strongly dependent on the substituent directly attached to the methylene (B1212753) group at C3. nih.gov In other cases, the inherent reactivity of the indole C3 position is utilized for synthetic diversification, such as the substitution of the dimethylamine (B145610) group in the natural product gramine (B1672134) or through Friedel-Crafts alkylation reactions. beilstein-journals.orgnih.gov

Role of Other Halogen Atoms (e.g., Iodine at C3) on Binding Affinity and Metabolic Stability

Halogenation at various positions on the indole ring is a common strategy to modulate the pharmacological properties of these compounds. While fluorine at C5 is often beneficial, other halogens at different positions also play significant roles.

Halogenation can have a profound impact on bioactivity and can serve as a handle for further chemical derivatization. nih.gov For example, a chloro group at the C5 position, similar to fluorine, enhances the potency of CB1 receptor allosteric modulators. researchgate.netnih.gov However, moving this C5-chloro group to the C6 position was found to drastically reduce binding affinity for the CB1 receptor. plos.org In a different context, for N-(rimantadine)-indole-2-carboxamides with anti-tuberculosis activity, the presence of a single bromo group at the C6 position led to a substantial increase in activity compared to 5-halosubstituted analogues. researchgate.net

The C3 position is a frequent site for halogenation. Enzymatic halogenation using flavin-dependent halogenases can introduce chlorine or bromine at the C3 position of the indole nucleus. frontiersin.org While information on the direct impact of a C3-iodo substituent on metabolic stability is limited in the reviewed literature, C3-iodo precursors are valuable synthetic intermediates. They are used in palladium-catalyzed arylation reactions to introduce diverse groups at this position, indicating their utility in constructing compound libraries for SAR studies. researchgate.net The mechanism for the iodination of 3-substituted indoles can proceed via an electrophilic addition of a Cu(III)-iodide species at the C3 position. researchgate.net This highlights the synthetic accessibility of C3-iodoindoles for further derivatization.

Impact of the C2-Ester Moiety and its Transformations on Pharmacological Activity

The C2-ester moiety of ethyl 5-fluoro-1H-indole-2-carboxylate is a cornerstone for biological activity and a versatile handle for synthetic transformations into other functional groups, such as amides and carboxylic acids, which often leads to significant changes in pharmacological properties.

The transformation of the C2-ester to a C2-carboxamide is a common and critical step in the synthesis of many biologically active indole derivatives. The amide functionality at the C2 position is crucial for the allosteric effects of certain CB1 receptor modulators. plos.org The synthesis of these carboxamides can be achieved by coupling the corresponding indole-2-carboxylic acid with an appropriate amine. nih.gov

Hydrolysis of the C2-ester to a carboxylic acid is another key transformation. For a series of AMP-activated protein kinase (AMPK) activators, the presence of a carboxylic acid group at the C2 position was found to be essential for activity; corresponding compounds with an ester group at this position were inactive. rsc.org Similarly, in the development of HIV-1 integrase inhibitors, an esterified C2-carboxyl group was found to impair the necessary chelation with magnesium ions in the enzyme's active site. nih.gov Hydrolysis of this ester to the free carboxylic acid restored the inhibitory activity. nih.gov

The C2-ester can also be converted to other functional groups. For example, hydrazinolysis of the ester yields indol-2-carbohydrazide, which can be further reacted to form other heterocyclic systems like thiazoles. mdpi.com In another example of bioisosteric replacement, modifying the C2-carboxamide to an indolylmethylamine in a series of mycobactericidal agents led to a striking improvement in water solubility while retaining potent activity. frontiersin.org

Analysis of Linker Lengths and Amino Substituents in Indole-2-Carboxamide Derivatives

In the extensive family of indole-2-carboxamide derivatives, the linker connecting the amide nitrogen to a terminal group and the substituents on that terminal group are critical determinants of pharmacological activity.

For allosteric modulators of the CB1 receptor, SAR studies have revealed key structural requirements, including the length of the linker between the amide bond and a terminal phenyl ring, as well as the nature of amino substituents on that ring. plos.org Shortening the linker was found to abolish the allosteric modulation of the orthosteric binding site. plos.org Furthermore, the potency of this class of compounds was enhanced by the presence of a diethylamino or dimethylamino group at the 4-position of the terminal phenyl ring. researchgate.netnih.gov

The nature of the linker and its substituents also affects other therapeutic targets. In a series of anti-tuberculosis agents, introducing an extra spacer in the amide linker between the indole ring and a phenyl moiety proved to be unfavorable for activity. researchgate.net However, adding a methylene spacer between the amide nitrogen and a cyclohexyl ring was well-tolerated, resulting in almost the same high potency as the analogue without the spacer. researchgate.net In the development of anticancer agents, the nature of the linker was investigated by comparing a phenethyl amino carbonyl moiety to a 4-phenylpiperazin-1-yl carbonyl group, demonstrating the linker's impact on antiproliferative activity. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as ethyl 5-fluoro-1H-indole-2-carboxylate, within the active site of a target protein.

Research on related indole-2-carboxamide derivatives has demonstrated the utility of this approach. For instance, in the development of inhibitors for blood coagulation factor Xa (fXa), molecular docking was used to rationalize the biological affinity of a series of 3-amidinobenzyl-1H-indole-2-carboxamides. nih.gov These studies successfully predicted binding modes that were later validated by X-ray crystallography, confirming key interactions within the enzyme's active site. nih.gov Similarly, docking studies on novel 5-bromoindole-2-carboxylic acid derivatives were employed to predict their binding as EGFR tyrosine kinase inhibitors, guiding the synthesis of potentially potent anti-cancer agents. nih.gov

For this compound, docking simulations would typically involve placing the molecule into the binding site of a target protein. The indole (B1671886) N-H group and the carbonyl oxygen of the ester are key hydrogen bond donors and acceptors, respectively. The fluoro-substituted benzene (B151609) ring can participate in various interactions, including hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The fluorine atom itself can form specific interactions, such as halogen bonds or favorable electrostatic contacts, potentially enhancing binding affinity and selectivity.

A hypothetical docking study of this compound against a kinase target might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Group | Protein Residue (Example) |

| Hydrogen Bond | Indole N-H | Backbone Carbonyl of Alanine |

| Hydrogen Bond | Ester C=O | Side Chain of Lysine |

| π-π Stacking | Indole Ring | Phenylalanine |

| Hydrophobic | Ethyl Group | Leucine, Valine |

These simulations provide a structural basis for a compound's activity and guide further chemical modifications to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of compounds including derivatives of this compound, a QSAR study would involve calculating a range of molecular descriptors. These can include:

Electronic descriptors: Mulliken atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Thermodynamic descriptors: Heat of formation, solvation energy.

A QSAR model for a series of indole-2-carboxylates might yield an equation like: pIC50 = β0 + β1(LogP) + β2(Molecular Volume) + β3*(Dipole Moment)

Such models are powerful tools for virtually screening libraries of compounds and prioritizing the synthesis of candidates with the highest predicted activity, thereby saving significant time and resources.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of a ligand like this compound and evaluating the stability of its binding pose within a target's active site.

An MD simulation would begin with the docked complex of the compound and its target protein submerged in a simulated physiological environment (water, ions). Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is calculated based on a force field, such as UFF (Universal Force Field). nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in its initial docked pose or if it shifts or dissociates from the active site. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify this stability.

Conformational Changes: How the ligand and the protein adapt to each other's presence. The simulation can show which conformations of the ligand are most stable within the binding pocket.

Key Interacting Residues: Which protein residues form the most persistent and stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand over time.

Binding Free Energy: Advanced calculations based on MD trajectories can provide a more accurate estimate of the binding free energy, offering a better correlation with experimental binding affinities.

These simulations provide a more realistic and rigorous assessment of the ligand-target interaction than static docking alone, helping to filter out false positives from docking screens and providing greater confidence in the predicted binding mode.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor and exert a biological effect. A pharmacophore model can be generated from a set of active molecules or from the structure of the ligand-receptor complex.

For a series of active indole-2-carboxylate (B1230498) derivatives, a pharmacophore model might consist of:

An aromatic ring feature (the indole core).

A hydrogen bond donor (the indole N-H).

A hydrogen bond acceptor (the ester carbonyl oxygen).

A hydrophobic feature (the ethyl group or the fluoro-substituted ring).

This model serves as a 3D query to search virtual compound libraries for novel scaffolds that match the required features, potentially leading to the discovery of new classes of inhibitors.

This compound is a valuable starting point for lead optimization. sigmaaldrich.com Medicinal chemistry strategies often focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties (ADMET). nih.gov For instance, structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity showed that electron-withdrawing groups like halogens at the 5-position were detrimental to activity, while small, electron-donating groups were favored. acs.org This highlights the sensitivity of the indole 5-position to substitution. In another study on cannabinoid receptor 1 (CB1) modulators, an electron-withdrawing group at the C5-position of the indole-2-carboxamide scaffold was found to be critical for binding affinity and cooperativity. acs.org

Optimization strategies starting from this compound could involve:

Modifying the Ester: Replacing the ethyl ester with different alcohols or converting it to an amide to explore new interactions and improve metabolic stability.

Substitution on the Indole Nitrogen (N1): Alkylation at the N1 position can introduce new vectors for interaction and alter the compound's physicochemical properties.

Substitution at the C3 Position: Introducing substituents at the C3 position of the indole ring is a common strategy to enhance binding affinity. acs.org

These optimization efforts, guided by computational models and SAR data, are essential for transforming a promising hit compound into a viable drug candidate.

Preclinical Evaluation and Translational Research

In Vitro Biological Assays (e.g., Cell-Based Assays, Enzyme Inhibition Assays)

Ethyl 5-fluoro-1H-indole-2-carboxylate has been evaluated in several in vitro assays, demonstrating its role as both an active agent and a crucial synthetic intermediate for other bioactive molecules.

One key area of investigation is its effect on enzyme activity. Research has identified this compound as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a protein kinase implicated in numerous diseases, including type-2 diabetes, Alzheimer's disease, and cancer. researchgate.net In a luminance-based enzyme inhibition assay, the compound, designated Aii11, exhibited excellent inhibitory activity against GSK-3β. researchgate.net

Table 1: In Vitro GSK-3β Inhibition by this compound

| Compound Name | Target Enzyme | Assay Type | Result (IC₅₀) |

|---|---|---|---|

| This compound (Aii11) | GSK-3β | Luminance Assay | 0.009 µM |

Data sourced from a 2022 study on potential GSK-3β inhibitors. researchgate.net